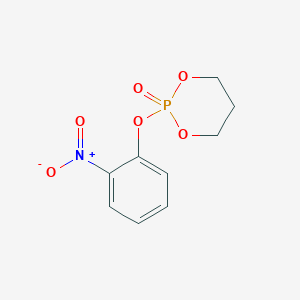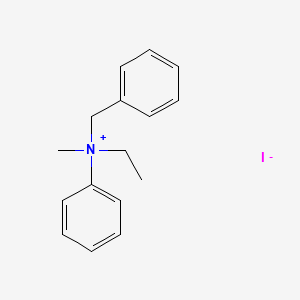
N-Benzyl-N-ethyl-N-methylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethyl-N-methylanilinium iodide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of an anilinium ion, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylanilinium iodide typically involves the quaternization of N-Benzyl-N-ethyl-N-methylaniline with an iodinating agent. One common method is to react N-Benzyl-N-ethyl-N-methylaniline with methyl iodide in an organic solvent such as acetone or ethanol under reflux conditions. The reaction proceeds as follows:
N-Benzyl-N-ethyl-N-methylaniline+Methyl iodide→N-Benzyl-N-ethyl-N-methylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-ethyl-N-methylanilinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Produces various substituted anilinium salts.
Oxidation: Yields N-oxide derivatives.
Reduction: Results in secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-ethyl-N-methylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethyl-N-methylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of cell membranes. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and ion transport inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Benzyl-N-methyl-N-ethanolamine
Uniqueness
N-Benzyl-N-ethyl-N-methylanilinium iodide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties, such as higher lipophilicity and enhanced membrane interaction capabilities, compared to similar compounds. These properties make it particularly useful in applications requiring strong membrane disruption or phase transfer catalysis.
Eigenschaften
CAS-Nummer |
25458-37-1 |
|---|---|
Molekularformel |
C16H20IN |
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
benzyl-ethyl-methyl-phenylazanium;iodide |
InChI |
InChI=1S/C16H20N.HI/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15;/h4-13H,3,14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AMAISWVKYQHBKX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


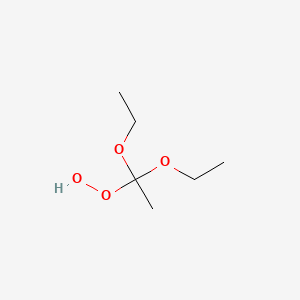
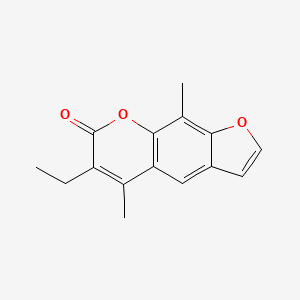

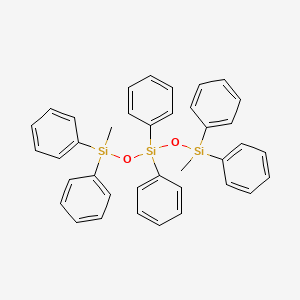
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
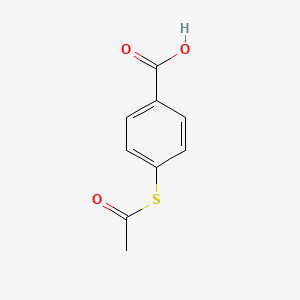

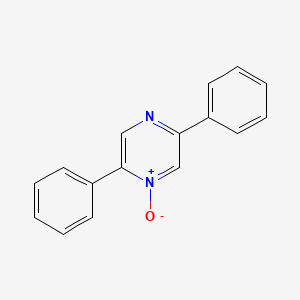
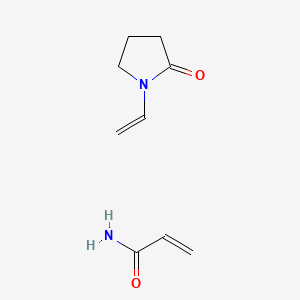
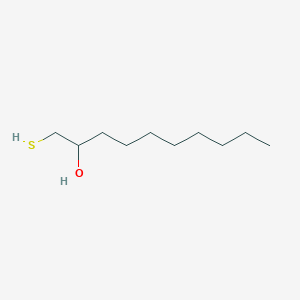
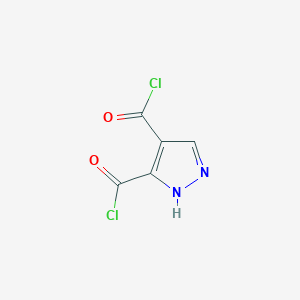
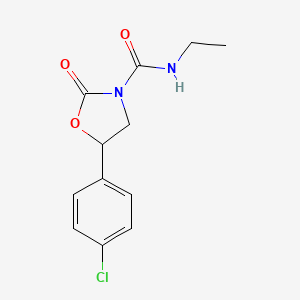
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
